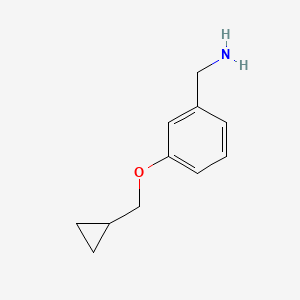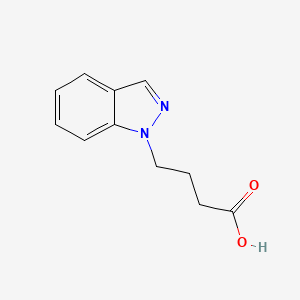
(6-Methylpyrimidin-4-yl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Complex Compounds: (6-Methylpyrimidin-4-yl)methanol has been involved in the synthesis of various complex compounds. For instance, its reaction with dimethylthallium(III) hydroxide in methanol led to a tetranuclear structure with thionate ligands acting as bridges between metallic atoms, as evidenced in the study by Rodríguez et al. (2003) (Rodríguez et al., 2003).
- Catalytic Reduction Processes: The compound has also been used in catalytic reduction processes. A study by Yamanaka (1959) demonstrated the catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide in methanol over palladium-carbon, resulting in the formation of 6-methyl-4-pyrimidinol (Yamanaka, 1959).
Crystallography and Structural Analysis
- Crystal Structure Investigations: Studies have also focused on the crystal structures of compounds derived from (6-Methylpyrimidin-4-yl)methanol. For example, Cramer et al. (1997) analyzed the crystal structures of the nitrate salt of 24-pyrimidinium crown 6, which involved a related compound (Cramer et al., 1997).
- Molecular Characterisation: Percino et al. (2005) described the molecular and crystalline structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, synthesized through the condensation of (6-Methylpyrimidin-4-yl)methanol, revealing insights into its molecular configuration (Percino et al., 2005).
Applications in Pharmaceutical and Explosive Industries
- Precursor in Pharmaceutical and Explosive Industries: The compound's derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, find extensive applications in preparing high explosives and medicinal valued products. Patil et al. (2008) discussed the process chemistry of this compound, highlighting its significance in the pharmaceutical and explosive industries (Patil et al., 2008).
Role in Synthesis of Medical Intermediates
- Intermediate in Anticancer Drug Synthesis: A study by Guo Lei-ming (2012) focused on synthesizing 4,6-dichloro-2-methylpyrimidine, an important intermediate in producing the anticancer drug dasatinib, from a related compound (Guo Lei-ming, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(6-methylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCIDWTRNPZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610906 | |
| Record name | (6-Methylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyrimidin-4-yl)methanol | |
CAS RN |
74502-82-2 | |
| Record name | (6-Methylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)


![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

